ビス(β-クロロエチル)-β-メトキシエチルアミン塩酸塩

説明

“Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride” is also known as “Bis(2-chloroethyl)amine hydrochloride”. It is used as a starting material to synthesize piperazine derivatives . This compound has been used in the treatment of Hodgkin’s disease, lymphosarcoma, leukemia, and certain allied and miscellaneous disorders .

Physical And Chemical Properties Analysis

“Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride” appears as a white to beige crystalline powder . It is soluble in water . The melting point is 212-214 °C (lit.) .

科学的研究の応用

ホジキン病の治療

この化合物は、ホジキン病の治療に使用されてきました 。ホジキン病は、ホジキンリンパ腫としても知られており、リンパ系に影響を与える癌の一種です。 この化合物のアルキル化特性により、癌細胞の増殖を阻害することができ、この病気の治療に効果的です .

リンパ肉腫の治療

リンパ肉腫は、リンパ系に影響を与えるもう1つの癌であり、この化合物で治療することもできます 。 この化合物の癌細胞の増殖を阻害する能力は、この病気の治療に有益であることが証明されています .

白血病の治療

白血病は、血液と骨髄に影響を与える癌であり、この化合物で治療することができます 。 この化合物のアルキル化特性は、白血病細胞の増殖を効果的に阻害します .

関連疾患の治療

この化合物は、特定の関連疾患の治療にも使用されてきました 。 これらは、上記の基本的な病気、つまり他の種類の癌または血液とリンパ系に影響を与える状態に関連する状態です .

その他の疾患の治療

上記特定の病気に加えて、この化合物は、特定のその他の疾患の治療にも使用されてきました 。 これらは、他のカテゴリには属さないが、この化合物での治療に陽性反応を示すことがわかっている状態です .

薬理学および毒性学における研究

この化合物は、薬理学および毒性学の分野における研究で使用されてきました 。 その特性と人体への影響は、その作用機序と潜在的な副作用を理解するために研究されてきました .

作用機序

Target of Action

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride, also known as Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine hydrochloride, is an alkylating agent . Its primary targets are DNA molecules, specifically the N7 nitrogen on the DNA base guanine . The compound’s action on DNA molecules plays a crucial role in its therapeutic effects.

Mode of Action

The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the disruption of DNA replication and transcription, which can lead to cell death, particularly in fast-growing cells such as cancer cells .

Biochemical Pathways

The compound affects the DNA replication pathway, leading to the formation of DNA interstrand crosslinks (ICLs). These ICLs are extremely cytotoxic lesions that form covalent bonds between two opposing DNA strands, blocking DNA replication and transcription . The formation of ICLs triggers cellular signaling and repair cascades that can lead to resistance to treatment with crosslinking agents .

Pharmacokinetics

Similar compounds, such as nitrogen mustards, are known to have a short biological half-life and are primarily excreted through the kidneys

Result of Action

The result of the compound’s action is the disruption of DNA replication and transcription, which can lead to cell death. This is particularly effective against fast-growing cells, such as cancer cells . The compound’s action can also trigger cellular signaling and repair cascades, which can lead to resistance to treatment .

Action Environment

The action of Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of similar compounds has been found to significantly increase from a neutral environment to a pH of 12.5 . Additionally, the concentration of the compound can also influence its hydrolysis in a neutral environment .

Safety and Hazards

“Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, cause respiratory irritation, and may cause genetic defects . It should be handled with care, using personal protective equipment as required .

特性

IUPAC Name |

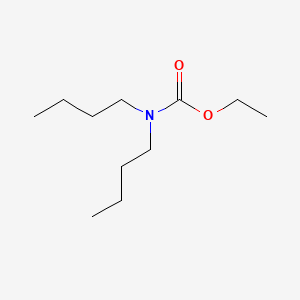

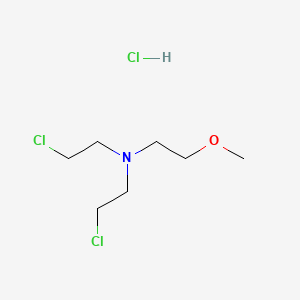

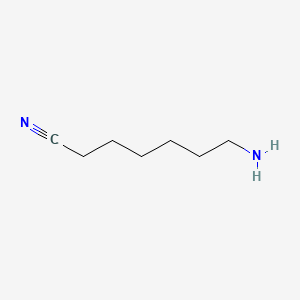

N,N-bis(2-chloroethyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2NO.ClH/c1-11-7-6-10(4-2-8)5-3-9;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXKDGBUUPMWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182126 | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27807-62-1 | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

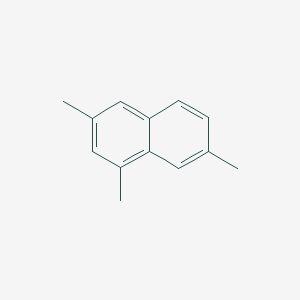

![3,9-Dimethylbenz[a]anthracene](/img/structure/B1618978.png)